p-(Bis(2-chloroethyl)amino)phenol butyrate

Description

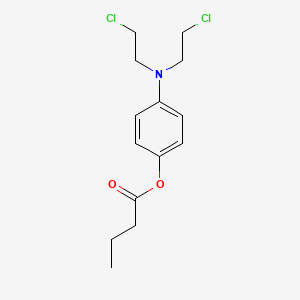

Structure

3D Structure

Properties

CAS No. |

83626-90-8 |

|---|---|

Molecular Formula |

C14H19Cl2NO2 |

Molecular Weight |

304.2 g/mol |

IUPAC Name |

[4-[bis(2-chloroethyl)amino]phenyl] butanoate |

InChI |

InChI=1S/C14H19Cl2NO2/c1-2-3-14(18)19-13-6-4-12(5-7-13)17(10-8-15)11-9-16/h4-7H,2-3,8-11H2,1H3 |

InChI Key |

JKXFNPYXIMKBMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |

Origin of Product |

United States |

Contextualization of Nitrogen Mustard Alkylating Agents in Contemporary Antineoplastic Research

Nitrogen mustards are a class of cytotoxic organic compounds characterized by the bis(2-chloroethyl)amino functional group. nih.govwikipedia.org Their origins trace back to chemical warfare research, but they were repurposed for medicine after observant researchers noted their profound effects on lymphatic tissue and bone marrow, suggesting a potential to eradicate cancerous cells. acs.orgacs.org This led to the development of mechlorethamine, the first nitrogen mustard used in cancer chemotherapy, marking the dawn of the modern era of antineoplastic drug development. nih.govbiointerfaceresearch.comnih.gov

The primary mechanism of action for nitrogen mustards involves the alkylation of DNA. wikipedia.orgmdpi.com The nitrogen atom's lone pair of electrons initiates an intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion intermediate. biointerfaceresearch.comnih.gov This electrophilic intermediate then reacts with nucleophilic sites on DNA, most notably the N7 position of guanine (B1146940) bases. mdpi.compharmacologyeducation.org Because the mustard has two chloroethyl groups, this process can occur twice, leading to the formation of inter-strand cross-links (ICLs) between DNA strands. wikipedia.orgbiointerfaceresearch.com These ICLs prevent DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. wikipedia.orgmdpi.com

Despite their efficacy, the high reactivity of early nitrogen mustards led to a lack of specificity, causing damage to both cancerous and healthy cells and resulting in significant side effects. nih.govfrontiersin.org This has driven decades of research focused on modifying the parent nitrogen mustard structure to improve tumor selectivity and reduce systemic toxicity. nih.govmdpi.com Contemporary research continues to build on this foundation, developing new derivatives and sophisticated drug delivery systems. These modern strategies include creating prodrugs that are activated specifically in the tumor microenvironment, conjugating mustards to targeting moieties like steroids or peptides, and developing systems for controlled release. biointerfaceresearch.comnih.govfrontiersin.org These efforts aim to enhance the therapeutic index of nitrogen mustards, ensuring they remain a relevant and evolving class of agents in the oncology arsenal. frontiersin.org

Significance of Phenol Mustard Derivatives Within Alkylating Agent Development

Phenol (B47542) mustards are a specific subset of aromatic nitrogen mustards where the bis(2-chloroethyl)amino group is attached to a phenol ring. The hydroxyl group of the phenol is a critical feature, as its electron-donating nature can influence the reactivity of the nitrogen mustard moiety. However, the primary significance of phenol mustards in modern drug design lies in their potential as prodrugs. nih.govnih.gov

A prodrug is an inactive or less active precursor of a drug that is metabolized into its active form within the body. The development of prodrugs from phenol mustards is a key strategy to overcome the non-specific toxicity of traditional nitrogen mustards. biointerfaceresearch.comresearchgate.net The principle is to "mask" the activating phenolic hydroxyl group with another chemical group, rendering the mustard less reactive. nih.govacs.orgnih.gov This masking can be achieved by forming an ester or an ether linkage at the hydroxyl position. The resulting derivative is generally less toxic than the parent phenol mustard.

The expectation is that this ester or ether linkage will be cleaved by enzymes that are more prevalent or active in tumor tissues, such as esterases. researchgate.netacs.org This site-specific cleavage would unmask the hydroxyl group, regenerating the active, potent phenol mustard directly at the tumor site. This targeted activation minimizes exposure of healthy tissues to the cytotoxic agent, thereby reducing side effects. acs.orgnih.gov This approach has been a cornerstone of research into improving the therapeutic profile of alkylating agents, with numerous studies designing and synthesizing various phenol mustard esters to test this hypothesis. nih.govnih.govacs.org

Rationale for Esterification of P Bis 2 Chloroethyl Amino Phenol with Butyric Acid in Compound Design

The design of p-(Bis(2-chloroethyl)amino)phenol butyrate (B1204436) is a deliberate fusion of two distinct pharmacologically active moieties: a cytotoxic alkylating agent and a short-chain fatty acid with known anticancer properties. The rationale for this specific esterification is multifaceted, aiming to create a synergistic compound with potentially enhanced efficacy and a more favorable therapeutic profile.

The first part of the rationale is the prodrug concept, as described previously. By esterifying the phenolic hydroxyl group of the mustard with butyric acid, the high reactivity of the mustard is temporarily masked. researchgate.netacs.org This ester bond is designed to be a substrate for intracellular esterases, which would hydrolyze the ester and release both the active phenol (B47542) mustard and butyric acid within the cancer cell.

The second, and more nuanced, part of the rationale involves the choice of butyric acid itself. Butyric acid (or its salt, butyrate) is not merely an inert carrier for the mustard. It is a well-documented biological response modifier with its own antineoplastic activities. nih.govnih.gov One of its primary mechanisms is the inhibition of histone deacetylases (HDACs). nih.govaacrjournals.org HDAC inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govaacrjournals.org

Therefore, the esterification of the phenol mustard with butyric acid represents a dual-action strategy. Upon cleavage within a cancer cell, the compound is intended to release two active agents:

p-(Bis(2-chloroethyl)amino)phenol : A potent DNA alkylating agent that causes cytotoxic cross-linking.

Butyric Acid : An HDAC inhibitor that can induce cell cycle arrest and apoptosis through epigenetic mechanisms. nih.govnih.gov

This combination could theoretically lead to a synergistic antitumor effect, where the two released components attack the cancer cell through independent but complementary pathways. Furthermore, the esterification improves the lipophilicity of the compound compared to the parent phenol mustard, which can influence its transport across cell membranes. mdpi.com

Overview of Research Trajectories for Esters of P Bis 2 Chloroethyl Amino Phenol

Synthetic Pathways for this compound

The creation of this compound, a specific ester of the parent phenol mustard, involves a multi-step process. This process begins with the synthesis of the key phenolic precursor, which is then followed by an esterification reaction to introduce the butyrate moiety.

Esterification Reactions Employed for Phenol Mustard Derivatives

The esterification of phenols generally requires more reactive acylating agents than the esterification of alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. nih.gov While alcohols can often be esterified directly with carboxylic acids, phenols react very slowly under these conditions. nih.govgoogle.com Therefore, the synthesis of phenolic esters typically employs acyl chlorides or acid anhydrides. nih.govgoogle.com The reaction between a phenol and an acyl chloride, such as ethanoyl chloride, can proceed at room temperature to form the corresponding ester and hydrogen chloride gas. google.com

For less reactive acyl chlorides, like benzoyl chloride, or to increase the reaction rate, the phenol is often first converted to its more reactive phenoxide form by treatment with a base like sodium hydroxide. nih.govgoogle.com The resulting phenoxide ion reacts more rapidly with the acyl chloride. nih.govgoogle.com In the context of synthesizing esters of p-[N,N-bis(2-chloroethyl)amino]phenol, a common method involves reacting the parent phenol with the desired acid chloride in a suitable solvent. acs.orgacs.org A series of fatty acid esters of this phenol mustard, including the butyrate, were synthesized by reacting the phenol with the corresponding even-numbered fatty acid chloride (from C2 to C18). acs.org

Synthesis of the p-(Bis(2-chloroethyl)amino)phenol Precursor

The central precursor for the synthesis of the title compound is p-(Bis(2-chloroethyl)amino)phenol, also known as hydroxyaniline mustard. nih.gov A synthesis for the hydrobromide salt of this precursor, 4-[N,N-Bis(2-chloroethyl)amino]phenol Hydrobromide, has been described as being more convenient than previously established methods. acs.org This precursor is the key intermediate upon which various functional groups, such as esters and ethers, are built. acs.orgnih.gov The synthesis of p-aminophenol itself, a starting point for many of these precursors, can be achieved through methods like the catalytic hydrogenation of nitrobenzene (B124822) in the presence of a strong acid and a platinum catalyst. google.comarxiv.org Another route involves the reduction of p-nitrophenol using catalysts like iron. arxiv.orggoogle.com

Exploration of Alternative Synthetic Routes and Methodological Innovations

While the use of acyl chlorides in solvents like pyridine (B92270) is a documented method for the esterification of phenol mustards, modern organic synthesis offers a variety of other techniques that could serve as alternative routes. acs.orgacs.org Carbodiimide coupling reactions, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), are widely used for esterifications under mild conditions. This method avoids the generation of acidic byproducts like HCl.

Another approach is the direct esterification with a carboxylic acid, which is typically challenging for phenols. However, processes using strong acid catalysts, such as sulfuric acid or Lewis acids like boron trifluoride, at elevated temperatures and with the removal of water can drive the reaction forward. Innovations in this area include a two-step process where an initial esterification with the carboxylic acid is followed by the addition of the corresponding anhydride (B1165640) to achieve complete conversion. These alternative methodologies could potentially be applied to the synthesis of this compound, possibly offering advantages in yield, purity, or reaction conditions.

Systematic Synthesis of Analogs and Related Derivatives

To explore the structure-activity relationships of p-(Bis(2-chloroethyl)amino)phenol, various analogs have been systematically synthesized. These include other esters derived from different fatty acids and a series of alkyl ethers.

Investigation of Other Fatty Acid Esters of p-(Bis(2-chloroethyl)amino)phenol

A homologous series of even-numbered fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol, ranging from acetate (C2) to stearate (C18), has been synthesized and evaluated. acs.org The general synthetic procedure involved the reaction of the parent phenol mustard with the appropriate fatty acid chloride. acs.org This systematic approach allows for the study of how the length of the fatty acid chain influences the properties of the resulting ester. The butyrate (C4) derivative is one member of this series. acs.org Significant antineoplastic activity was noted for several of these compounds, with the myristate (C14) derivative showing a particularly high increase in survival time in leukemia studies. acs.org

| Ester Derivative | Acyl Chain Length | Reactant |

|---|---|---|

| Acetate | C2 | Acetyl Chloride |

| Butyrate | C4 | Butyryl Chloride |

| Hexanoate | C6 | Hexanoyl Chloride |

| Octanoate | C8 | Octanoyl Chloride |

| Decanoate | C10 | Decanoyl Chloride |

| Laurate | C12 | Lauroyl Chloride |

| Myristate | C14 | Myristoyl Chloride |

| Palmitate | C16 | Palmitoyl Chloride |

| Stearate | C18 | Stearoyl Chloride |

This table summarizes the series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol that have been synthesized. Data sourced from acs.org.

Comparative Synthesis of Alkyl Ethers of p-(Bis(2-chloroethyl)amino)phenol

In addition to esters, a series of even-numbered normal alkyl ethers of p-N,N-bis(2-chloroethyl)aminophenol, from C2 to C14, have been prepared. nih.gov The synthesis of these ethers typically follows a Williamson ether synthesis protocol. This involves first treating the parent phenol with a base to form the sodium phenoxide, which then acts as a nucleophile and attacks an appropriate alkyl halide (e.g., 1-bromoalkane) to form the ether linkage. This method allows for the controlled introduction of various alkyl chains to the phenolic oxygen. The study found that all the ether derivatives demonstrated significantly lower acute toxicity than the parent phenol mustard. nih.gov The decyl (C10) ether was identified as producing the greatest significant increase in mean survival time in L-1210 leukemic mice. nih.gov

| Ether Derivative | Alkyl Chain Length | Reactant |

|---|---|---|

| Ethyl Ether | C2 | Bromoethane (or similar) |

| Butyl Ether | C4 | 1-Bromobutane |

| Hexyl Ether | C6 | 1-Bromohexane |

| Octyl Ether | C8 | 1-Bromooctane |

| Decyl Ether | C10 | 1-Bromodecane |

| Dodecyl Ether | C12 | 1-Bromododecane |

| Tetradecyl Ether | C14 | 1-Bromotetradecane |

This table summarizes the series of alkyl ethers of p-N,N-bis(2-chloroethyl)aminophenol that have been synthesized. Data sourced from nih.gov.

Conjugation Strategies with Biologically Relevant Scaffolds (e.g., Steroidal Lactams)

The conjugation of nitrogen mustards, such as this compound, with biologically relevant scaffolds like steroidal lactams represents a strategic approach in medicinal chemistry. This method aims to create hybrid molecules that leverage the properties of both moieties, potentially enhancing target specificity and reducing systemic toxicity associated with highly reactive alkylating agents. nih.govnih.gov Steroids are considered valuable carriers due to their ability to penetrate cell membranes and interact with specific receptors, thereby facilitating targeted delivery of the cytotoxic agent. researchgate.netnih.gov

The primary chemical strategy for linking the nitrogen mustard phenolic group to a steroidal lactam involves esterification. researchgate.net In this process, the hydroxyl group of the phenol is reacted with a carboxylic acid function on the steroidal lactam, or a derivative thereof, to form a hydrolyzable ester bond. This linkage is designed to be stable in circulation but cleavable within the target cell, releasing the active alkylating agent.

A notable example involves the synthesis of conjugates between steroidal lactams derived from testosterone, estrone, and adrenosterone (B1665554) with a melphalan analogue known as POPAM. researchgate.net Research has demonstrated the synthesis of novel steroidal alkylating agents by conjugating them with POPAM-OH, a derivative of p-(Bis(2-chloroethyl)amino)phenol. nih.gov These conjugation efforts have yielded hybrids with significant antiproliferative effects in various cancer cell lines. nih.gov For instance, four new ester conjugates of steroidal lactams with 3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoic acid (POPAM) were synthesized and evaluated for their effects on human leukemia cell lines. nih.gov

The rationale for using steroidal lactams (homo-aza-steroids) is based on their potential to modulate the activity of the conjugate. biointerfaceresearch.com The modification of the steroid's A-ring or D-ring to include a lactam function can influence the molecule's biological activity and pharmacokinetic profile. researchgate.net Studies have shown that such structural modifications can lead to compounds with improved pharmacological properties compared to the individual components. nih.gov

Table 1: Research Findings on Steroidal Lactam-Nitrogen Mustard Conjugates

| Conjugate Type | Scaffold | Key Findings | Reference(s) |

| POPAM-OH Hybrids | Steroidal Lactams | Demonstrated high antiproliferative effects in five different cancer cell lines; showed reduced acute toxicity in mouse models compared to other POPAM conjugates. | nih.gov |

| POPAM Ester Conjugates | Steroidal Lactams | Four new ester conjugates were synthesized and tested against human leukemia cell lines in vitro. | nih.gov |

| Testosterone-POPAM-NH2 Conjugate | Testosterone-derived Lactam | Emerged as the most potent among three novel conjugates, with IC50 values ranging from 1 to 29 μM against various cancer cell lines. | nih.govresearchgate.net |

| A- and D-homo Steroidal Lactam Adducts | Homo-aza-steroidal Lactams | These conjugates were found to produce anticancer activity through the inhibition of poly(ADP-ribose) polymerase (PARP) activity. | researchgate.net |

Advanced Chemical Characterization Techniques for Novel Phenol Butyrate Analogs

The structural verification and purity assessment of newly synthesized this compound analogs and their conjugates are critical steps that rely on a suite of advanced chemical characterization techniques. These methods provide detailed information on molecular structure, mass, purity, and physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of novel phenol butyrate analogs. google.com It separates components of a mixture, allowing for the quantification of the main compound and the detection of impurities. For instance, HPLC analysis can determine the purity of a 4-phenyl-1-butyric acid sample to be greater than 99%. google.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are indispensable for determining the precise molecular weight and for structural elucidation. nih.gov High-resolution mass spectrometry provides an accurate mass measurement, which helps to confirm the elemental composition of a new analog. For this compound itself, predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]+, [M+Na]+) have been calculated, providing a reference for experimental verification via ion mobility-mass spectrometry. uni.lu MS is also the standard for analyzing drug metabolites and conjugates in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is the most powerful tool for elucidating the detailed molecular structure of novel compounds. It provides information about the chemical environment of each proton and carbon atom, allowing chemists to confirm that the desired synthetic transformations have occurred and that the final structure is correct. The synthesis of any new steroidal conjugate would be extensively characterized by NMR to confirm the attachment of the phenol butyrate moiety to the steroidal scaffold.

Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal characteristics of a compound. For example, DSC analysis was used to determine the melting point of a 4-PBA sample to be 52°C. google.com This provides a measure of purity and solid-state properties.

Table 2: Application of Advanced Analytical Techniques for Phenol Butyrate Analogs

| Analytical Technique | Application | Type of Information Provided | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity percentage, detection of synthesis byproducts and starting materials. | google.com |

| Mass Spectrometry (MS / MS/MS) | Molecular weight determination and structural fragment analysis. | Exact molecular mass, elemental composition, confirmation of conjugation, metabolite identification. | nih.govuni.lu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete molecular structure elucidation. | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry. | N/A |

| Differential Scanning Calorimetry (DSC) | Determination of thermal properties. | Melting point, phase transitions, a measure of purity. | google.com |

| Centrifugal Partition Chromatography (CPC) | Preparative isolation and purification. | Separation of target compounds from complex mixtures. | indianchemicalnews.com |

DNA Alkylation Profiles and Adduct Formation Modalities

Specificity and Site Preference of DNA Alkylation

There is no specific information available in the reviewed literature detailing the preferential sites of DNA alkylation (e.g., N7-Guanine, N3-Pyrimidines, N1-Adenine) by this compound.

Elucidation of Monoadduct and Interstrand/Intrastrand Cross-link Formation Pathways

The pathways for the formation of monoadducts and the subsequent conversion to interstrand or intrastrand cross-links by this compound have not been specifically elucidated in the available scientific literature.

Influence of Molecular Structure on Alkylation Kinetics and Efficiency

While the chemical structure of this compound, as an aromatic nitrogen mustard, suggests it functions as an alkylating agent, specific studies detailing the influence of its phenolic butyrate ester moiety on the kinetics and efficiency of DNA alkylation are not described in the reviewed sources.

Cellular Responses to DNA Damage Induction by the Compound

Activation of DNA Damage Response (DDR) Pathways

Specific experimental data demonstrating the activation of DNA Damage Response (DDR) pathways, such as the phosphorylation of H2A.X to form γH2A.X, following cellular exposure to this compound is not available in the public scientific literature.

Perturbations in Cell Cycle Progression and Checkpoint Engagement

Detailed studies on the effects of this compound on cell cycle progression and the engagement of cell cycle checkpoints are not present in the reviewed scientific literature.

Investigation of Cellular Fate Determinants Following DNA Alkylation

The cellular response to DNA damage induced by alkylating agents such as the active metabolite of this compound is a critical determinant of cell fate, leading to outcomes that include cell cycle arrest, DNA repair, or apoptosis. The bis(2-chloroethyl)amino moiety, a nitrogen mustard, is known to form covalent adducts with DNA. The primary target for such alkylation is the N7 position of guanine (B1146940). nih.gov This initial reaction can result in a mono-adduct. Subsequently, the second 2-chloroethyl arm can react with another nucleobase, leading to the formation of DNA inter- and intra-strand cross-links. nih.gov

The formation of these DNA adducts, particularly inter-strand cross-links, presents a significant challenge to the cell's replicative and transcriptional machinery. The presence of these lesions can trigger a cascade of cellular responses mediated by various sensor proteins. These proteins, in turn, activate signal transduction pathways that lead to the arrest of the cell cycle, providing an opportunity for the cell to repair the damaged DNA. Should the extent of DNA damage be too severe for effective repair, the cell is typically directed towards programmed cell death, or apoptosis, to prevent the propagation of potentially harmful mutations. The specific DNA repair pathways involved in resolving adducts from nitrogen mustards include base excision repair (BER) for mono-adducts and more complex pathways like nucleotide excision repair (NER) and homologous recombination (HR) for the more cytotoxic inter-strand cross-links.

The chemical nature of the DNA adducts can influence their biological consequences. For instance, alkylation at different positions on the nucleobases can have varying impacts on DNA replication and transcription. nih.gov While the N7 of guanine is a major site of alkylation, other nitrogen and oxygen atoms on the DNA bases can also be targets. nih.gov Advanced analytical techniques such as liquid chromatography/mass spectrometry (LC/MS) are instrumental in identifying and quantifying these specific DNA adducts in biological samples, which is crucial for understanding the precise mechanisms of action of alkylating agents. nih.gov

Enzymatic Biotransformation and Prodrug Activation Mechanisms

Esterase-Mediated Hydrolysis and Release of p-(Bis(2-chloroethyl)amino)phenol and Butyric Acid

The chemical structure of this compound, which features a butyrate ester linked to a phenol group, strongly suggests a prodrug design. This design necessitates enzymatic cleavage to release the active cytotoxic and modulatory moieties. The primary mechanism for this activation is anticipated to be hydrolysis of the ester bond, a reaction commonly catalyzed by cellular esterases. This enzymatic action would liberate the two principal metabolites: p-(Bis(2-chloroethyl)amino)phenol, the alkylating agent, and butyric acid, a short-chain fatty acid with known biological activities.

Esterases are a broad class of enzymes that are ubiquitous in the body and are responsible for the hydrolysis of a wide variety of ester-containing compounds. The activity of these enzymes is a key factor in the metabolism and activation of many prodrugs. For instance, studies on similar ester-containing compounds, such as p-nitrophenyl butyrate, have demonstrated their susceptibility to hydrolysis by various esterases, including lipases and cutinases. researchgate.net This provides a strong parallel for the expected biotransformation of this compound. The rate and extent of this hydrolysis in different tissues and cell types would be dependent on the expression and activity levels of the specific esterases involved.

Identification and Characterization of Biologically Active Metabolites

Following the esterase-mediated hydrolysis of the parent compound, two distinct and biologically active metabolites are produced:

p-(Bis(2-chloroethyl)amino)phenol: This metabolite is a nitrogen mustard compound, a class of alkylating agents known for their cytotoxic effects. The bis(2-chloroethyl)amino group is the pharmacophore responsible for this activity. Like other nitrogen mustards, it is capable of forming covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov This alkylation of DNA is a primary mechanism of its anti-neoplastic activity. The parent phenol mustard, p-N,N-bis(2-chloroethyl)aminophenol, has been a subject of study, with various derivatives synthesized and evaluated for their biological effects. nih.gov

Butyric Acid: Also known as butanoic acid, this short-chain fatty acid is a natural product of anaerobic bacterial fermentation in the colon and is known to have multiple biological roles. wikipedia.orgnih.gov It serves as a primary energy source for colonocytes. wikipedia.org Furthermore, butyric acid and its derivatives are recognized as inhibitors of histone deacetylases (HDACs). nih.gov HDAC inhibition leads to changes in chromatin structure and gene expression, which can influence cell proliferation, differentiation, and apoptosis.

The dual nature of these metabolites suggests a multi-faceted mechanism of action for the parent compound, combining direct DNA damage with modulation of gene expression.

Role of Specific Cellular Enzymes in Modulating Compound Activity

The efficacy of this compound as a prodrug is intrinsically linked to the activity of the cellular enzymes that catalyze its activation. The primary enzymes implicated in the hydrolysis of the ester linkage are carboxylesterases, which are found in various tissues, including the liver, intestines, and within tumor cells themselves. The expression and activity of these esterases can vary significantly between different individuals and tissue types, which can in turn influence the rate of prodrug activation and the local concentrations of the active metabolites.

A high level of esterase activity within target cells would theoretically lead to a more rapid and efficient release of p-(Bis(2-chloroethyl)amino)phenol and butyric acid, potentially enhancing the compound's therapeutic effect at the desired site of action while minimizing systemic exposure to the inactive prodrug. Conversely, low esterase activity could result in reduced activation and diminished efficacy. Therefore, the expression profile of specific carboxylesterases within tumor cells could serve as a biomarker to predict the sensitivity to this class of prodrugs. The catalytic performance of esterases can be influenced by various factors, as demonstrated in studies where modifications like PEGylation have been shown to alter enzyme activity. researchgate.net This highlights the potential for cellular factors to modulate the enzymatic activation of this compound.

Correlations between Ester Chain Length and Alkylating Efficacy

The ester group in this compound is not merely a linker; its properties, particularly the length of the alkyl chain, can significantly influence the compound's physicochemical properties and biological activity. Research into derivatives of chlorambucil, a related aromatic nitrogen mustard, has explored how modifying the carboxylic acid side chain impacts efficacy.

Studies on a series of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates have demonstrated that variations in the ester chain length can alter the antitumor activity. For instance, in screening tests, the n-butyl and n-pentyl esters of this compound exhibited activity against L-1210 lymphoid leukemia, while the 2-phenoxyethyl ester was active against P-388 lymphocytic leukemia. nih.gov This suggests that the lipophilicity and steric bulk of the ester group play a role in the compound's interaction with its biological targets or its transport characteristics.

The alkylating efficacy of these compounds is dependent on the reactivity of the nitrogen mustard group. The ester chain can modulate this by influencing the electron density on the aromatic ring, which in turn affects the availability of the nitrogen's lone pair of electrons for the intramolecular cyclization reaction that forms the highly reactive aziridinium (B1262131) ion. youtube.comresearchgate.net

| Ester Derivative | Observed Antitumor Activity | Reference |

|---|---|---|

| n-Butyl Ester | Active against L-1210 lymphoid leukemia | nih.gov |

| n-Pentyl Ester | Active against L-1210 lymphoid leukemia | nih.gov |

| 2-Phenoxyethyl Ester | Active against P-388 lymphocytic leukemia | nih.gov |

Impact of Substitutions on the Phenolic Moiety and the Nitrogen Mustard Group

Modifications to the phenolic ring and the nitrogen mustard group are fundamental strategies in the rational design of these agents. The introduction of an aromatic ring, such as the phenyl group in this compound, generally decreases the reactivity of the nitrogen mustard compared to aliphatic mustards like mechlorethamine. nih.gov This reduced reactivity can lead to lower systemic toxicity and allows for different administration routes. biointerfaceresearch.com

Further substitutions on the phenolic ring can fine-tune the electronic properties of the molecule. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, further deactivating the mustard and potentially increasing its selectivity. Conversely, electron-donating groups could enhance its reactivity.

Modifying the nitrogen mustard group itself is another avenue for optimization. For example, attaching the mustard to carrier molecules like steroids or amino acids is a common strategy to improve target selectivity. nih.govbiointerfaceresearch.com Melphalan, for instance, is a derivative where the nitrogen mustard is attached to L-phenylalanine, leveraging amino acid transporters to gain entry into cells. mdpi.com Similarly, estramustine (B1671314) combines a nitrogen mustard with estradiol (B170435), using the steroid to target cells with estrogen receptors. mdpi.commdpi.com These "hybrid molecules" aim to concentrate the alkylating agent in cancer cells, thereby improving the therapeutic index. nih.gov

Stereochemical Considerations in the Design of Novel Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, can play a crucial role in the biological activity of drugs. While the parent compound, this compound, does not have a chiral center, the introduction of chiral moieties in its derivatives can significantly impact their efficacy and selectivity.

The classic example in the nitrogen mustard class is melphalan, which is the L-isomer of phenylalanine mustard. mdpi.com Its D-isomer is significantly less active, demonstrating that biological systems, particularly the amino acid transporters responsible for its cellular uptake, can distinguish between stereoisomers.

When designing novel derivatives, introducing chiral centers—for example, by using chiral acids for the ester group or by adding chiral substituents to the phenolic ring—could lead to compounds with improved pharmacological profiles. The different spatial arrangements of the isomers could result in:

Enhanced binding affinity for target enzymes or receptors.

Improved transport into cancer cells via stereoselective transporters.

Differential metabolism , potentially leading to a more favorable pharmacokinetic profile for one isomer over another.

Therefore, the synthesis and testing of individual stereoisomers are essential steps in the development of complex derivatives to identify the most potent and selective agent.

Application of Computational Chemistry and Chemoinformatics in Predicting SAR

Modern drug design increasingly relies on computational chemistry and chemoinformatics to predict the properties and activities of novel compounds, thereby streamlining the development process. nih.gov For nitrogen mustard derivatives, these tools are invaluable for understanding and predicting their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For instance, a QSAR study was performed on a series of bis(2-chloroethyl)aminoethyl esters of carboxylic acids to estimate the contribution of different structural features to their antileukemic activity. nih.gov

Chemoinformatics tools are also used to calculate key physicochemical parameters that predict a molecule's "drug-likeness" and pharmacokinetic behavior. iomcworld.orgnih.gov These parameters, often guided by frameworks like Lipinski's Rule of 5, include:

Log P (Octanol-Water Partition Coefficient): Predicts lipophilicity, which influences membrane permeability and transport. iomcworld.orgnih.gov

Polar Surface Area (PSA): Affects membrane transport and is a good predictor of blood-brain barrier penetration. iomcworld.org

Molecular Weight and Number of Hydrogen Bond Donors/Acceptors: These properties influence solubility and absorption. iomcworld.org

Quantum chemical simulations can model the activation and alkylation reactions of these compounds, providing insights into their mechanism of action at an atomic level. nih.gov By predicting properties like aqueous solubility, lipophilicity, and potential for blood-brain barrier penetration, these computational methods allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. iomcworld.orgnih.gov

| Calculated Parameter | Significance in Drug Design | Reference |

|---|---|---|

| log P (Lipophilicity) | Influences membrane permeability, absorption, and distribution. | iomcworld.orgnih.gov |

| Polar Surface Area (PSA) | Predicts transport properties, especially blood-brain barrier penetration. | iomcworld.org |

| Aqueous Solubility | Crucial for formulation and bioavailability. | nih.gov |

| Violations of Rule of 5 | Indicates potential issues with oral bioavailability. | iomcworld.orgnih.gov |

Principles for Enhancing Target Selectivity and Reactivity through Molecular Modifications

A primary goal in the development of nitrogen mustard agents is to enhance their selectivity for cancer cells over healthy cells, thereby reducing the severe side effects associated with this class of drugs. nih.govnih.gov Several key principles guide the molecular modifications aimed at achieving this:

Prodrug Strategy: This involves designing an inactive or less active molecule that is converted into the potent cytotoxic form preferentially within the tumor environment. biointerfaceresearch.comnih.gov This can be achieved by incorporating linkages that are cleaved by enzymes overexpressed in cancer cells (e.g., certain esterases) or by exploiting the unique conditions of the tumor microenvironment, such as hypoxia or lower pH. researchgate.net

Targeted Delivery via Carrier Molecules: This strategy involves attaching the nitrogen mustard to a "carrier" molecule that is selectively taken up by cancer cells. researchgate.net Steroids, such as estradiol in estramustine, can target cancer cells expressing specific hormone receptors. mdpi.commdpi.com Similarly, amino acids like phenylalanine in melphalan can utilize overexpressed amino acid transporters to gain entry into tumor cells. mdpi.com Other carriers, such as non-steroidal anti-inflammatory drugs (NSAIDs), have also been explored to transport the mustard group. nih.gov

Modulating Reactivity: The inherent reactivity of the nitrogen mustard can be fine-tuned to optimize its therapeutic window. Introducing electron-withdrawing aromatic rings deactivates the mustard, reducing its reactivity with non-target biomolecules and allowing it to reach the tumor before reacting. biointerfaceresearch.com This principle is the basis for the improved stability and oral availability of aromatic mustards like chlorambucil compared to the highly reactive aliphatic mustard, mechlorethamine. biointerfaceresearch.com

By applying these principles, researchers can rationally design new derivatives of this compound with improved efficacy and a better safety profile.

Preclinical in Vitro Investigations of P Bis 2 Chloroethyl Amino Phenol Butyrate and Its Analogs

Selection and Characterization of Relevant In Vitro Cell Line Models

The initial evaluation of a potential anticancer agent involves screening against a panel of well-characterized cancer cell lines. For phenol (B47542) mustards like p-(Bis(2-chloroethyl)amino)phenol butyrate (B1204436), these models are typically selected to represent various cancer types and to possess specific genetic backgrounds that may influence drug sensitivity.

Commonly utilized cell lines for screening alkylating agents include those derived from hematological malignancies and solid tumors. For instance, research on esters of p-N,N-bis(2-chloroethyl)-aminophenol has historically used murine leukemia cell lines such as L1210 and P388 to assess antileukemic activity. nih.gov These models are valuable for initial large-scale screenings due to their rapid growth and established protocols.

In addition to murine models, a diverse panel of human cancer cell lines is often employed to understand the spectrum of activity. This panel can include, but is not limited to:

Colon Cancer Cell Lines: Such as Caco-2 and HT-29, which are also used to study drug transport and metabolism.

Lung Carcinoma Cell Lines: Like A549, to assess activity against non-small cell lung cancer.

Melanoma Cell Lines: For example, HTB-140.

Breast Cancer Cell Lines: To evaluate efficacy in hormone-dependent and independent tumors.

Normal Human Cell Lines: Such as HaCaT (keratinocytes), are used as controls to determine the selectivity of the compound for cancer cells over healthy cells. mdpi.com

The characterization of these cell lines involves confirming their identity, ensuring they are free from contamination, and understanding their molecular profiles, including the status of key genes involved in DNA repair and apoptosis, such as p53.

Methodologies for Assessing Cellular Effects (e.g., Cell Viability Assays, DNA Damage Markers)

To quantify the effect of p-(Bis(2-chloroethyl)amino)phenol butyrate and its analogs on cancer cells, a variety of in vitro assays are employed.

Cell Viability Assays: These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

DNA Damage Markers: As alkylating agents primarily target DNA, assays that detect DNA damage are crucial. The alkaline elution technique is a sensitive method used to measure DNA single-strand breaks, alkali-labile sites, and DNA cross-links (both interstrand and DNA-protein). nih.gov This method can help to distinguish between different types of DNA lesions induced by the compound. The formation of DNA-protein crosslinks is a significant form of DNA damage caused by some reactive compounds. uni-muenchen.de

Another important marker is the phosphorylation of histone H2AX (γH2AX), which is an early cellular response to DNA double-strand breaks. Immunofluorescence microscopy or flow cytometry can be used to detect γH2AX foci, providing a quantitative measure of DNA damage.

Evaluation of Alkylating Activity in Cell-Free Systems and Subcellular Fractions

The primary mechanism of action of nitrogen mustards is their ability to alkylate nucleophilic sites on biomolecules, with the N7 position of guanine (B1146940) in DNA being a preferential target. acs.org The alkylating activity of this compound can be evaluated in systems devoid of cellular complexity.

Cell-Free Alkylation Assays: These assays directly measure the chemical reactivity of the compound towards DNA. One common method involves incubating the compound with purified DNA, followed by analysis to detect the formation of DNA adducts. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used to identify and quantify the specific alkylated bases.

The formation of an aziridinium (B1262131) ion is a critical step in the alkylation process by nitrogen mustards. acs.org The rate of this formation can be studied using spectroscopic methods in buffered solutions to understand the compound's chemical reactivity and stability.

Subcellular Fractions: To understand how the compound behaves within the cellular environment, studies can be conducted using subcellular fractions, such as liver microsomes. These fractions contain enzymes that can metabolize the drug, potentially activating or deactivating it. nih.gov Incubating the compound with these fractions and then assessing its alkylating activity can provide insights into its metabolic fate and whether it acts as a prodrug. The hydrolysis of ester linkages can be catalyzed by nuclease activity. ebi.ac.uk

Comparative Studies with Established Alkylating Agents and Related Phenol Mustards

To contextualize the activity of this compound, its efficacy is often compared with that of established alkylating agents and structurally related phenol mustards.

Established Alkylating Agents: A common comparator is chlorambucil (B1668637) , another aromatic nitrogen mustard. Such comparisons help to determine if the novel compound offers any advantages in terms of potency, selectivity, or spectrum of activity. Other established agents could include melphalan (B128) and cyclophosphamide.

Related Phenol Mustards: The butyrate ester in the title compound is a key feature. Comparative studies with other esters of p-N,N-bis(2-chloroethyl)aminophenol can elucidate the role of the ester group in the compound's activity. For example, a study on a series of alkyl ethers of this phenol mustard showed that the length of the alkyl chain significantly influenced the compound's toxicity and therapeutic efficacy in L-1210 leukemic mice. nih.gov

Below is an interactive data table summarizing the cytotoxic activity of some bis(2-aminoethyl)amine derivatives against various human cancer cell lines, which can serve as an example for how such comparative data is presented.

| Compound | Cell Line | IC50 (µM) |

| Phenethyl derivative 6 | CaCo-2 | 15.74 ± 1.7 |

| Phenethyl derivative 6 | A549 | 13.95 ± 2.5 |

| Phenethyl derivative 6 | HTB-140 | 14.88 ± 1.9 |

Data adapted from a study on bis(2-aminoethyl)amine derivatives, not this compound. mdpi.com

These comparative analyses are crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical moieties responsible for the desired biological effects.

Investigation of Mechanisms of Acquired Cellular Resistance to the Compound

A significant challenge in cancer chemotherapy is the development of drug resistance. Understanding the mechanisms by which cancer cells become resistant to this compound is essential for developing strategies to overcome this resistance.

Mechanisms of resistance to alkylating agents are often multifactorial and can include:

Increased DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently remove the DNA adducts formed by the alkylating agent.

Decreased Drug Uptake or Increased Efflux: Changes in the expression or function of drug transporters on the cell membrane can limit the intracellular concentration of the drug.

Drug Inactivation: Increased levels of intracellular nucleophiles, such as glutathione (B108866) (GSH), can detoxify the alkylating agent before it reaches its DNA target.

Alterations in Apoptotic Pathways: Mutations in genes that control programmed cell death (apoptosis), such as p53, can make cells less sensitive to the cytotoxic effects of the drug.

To investigate these mechanisms, resistant cell lines are often developed in the laboratory by chronically exposing a sensitive cell line to increasing concentrations of the drug. The resistant cells are then compared to the parental sensitive cells at the molecular level to identify the changes that confer resistance. For example, studies on resistance to chlorambucil in chronic lymphocytic leukemia cells have examined levels of glutathione and the activity of DNA repair pathways.

Prodrug Strategies and Targeted Delivery Systems for P Bis 2 Chloroethyl Amino Phenol Butyrate

Conceptual Framework of p-(Bis(2-chloroethyl)amino)phenol Butyrate (B1204436) as a Prodrug

The fundamental concept behind p-(Bis(2-chloroethyl)amino)phenol butyrate as a prodrug lies in the masking of the phenolic hydroxyl group of the active cytotoxic agent, p-hydroxyphenoxy aniline (B41778) mustard. The butyrate ester group renders the molecule less reactive, thereby reducing its non-specific toxicity during systemic circulation. The intended mechanism of action involves the enzymatic or chemical cleavage of the butyrate ester bond, leading to the release of the active p-hydroxyphenoxy aniline mustard. This active form can then exert its cytotoxic effects primarily through the alkylation of DNA, inducing DNA damage and triggering apoptosis in cancer cells. nih.gov The design of this prodrug allows for the potential for targeted activation in the tumor microenvironment, where specific enzymes may be overexpressed or certain physiological conditions can be exploited.

Enzyme-Directed Prodrug Activation Approaches (e.g., Tissue-Specific Esterase Targeting)

One of the most promising strategies for the activation of this compound is through enzyme-directed prodrug therapy. This approach leverages the differential expression of enzymes between tumor and normal tissues.

A notable example of this strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In ADEPT, a monoclonal antibody specific for a tumor-associated antigen is conjugated to a non-human enzyme and administered to the patient. Once the antibody-enzyme conjugate has localized at the tumor site and cleared from the circulation, a non-toxic prodrug is administered. The enzyme at the tumor site then cleaves the prodrug, releasing the potent cytotoxic agent in a localized manner.

For phenolic and aniline mustard prodrugs, the bacterial enzyme carboxypeptidase G2 (CPG2) has been extensively studied for its role in ADEPT. uni-regensburg.de Prodrugs are designed with a glutamic acid moiety that can be cleaved by CPG2 to release the active drug. While the butyrate ester of p-(Bis(2-chloroethyl)amino)phenol is cleaved by esterases, the principle of enzymatic activation is well-demonstrated with CPG2 and related phenol (B47542) mustard prodrugs. Research on various phenol and aniline mustard prodrugs has provided valuable insights into the kinetics of enzymatic activation. uni-regensburg.de

Below is a table summarizing the enzymatic kinetics of CPG2 with different phenol and aniline mustard prodrugs, highlighting the efficiency of this enzyme in activating this class of compounds.

| Prodrug Candidate | Kcat (s⁻¹) | KM (µM) | kcat/KM (s⁻¹µM⁻¹) |

| [[[4-[Bis(2-iodoethyl)amino]phenyl]oxy]carbonyl]-L-glutamic acid | 11.5 | 3.8 | 3.03 |

| [[[4-[Bis(2-bromoethyl)amino]phenyl]oxy]carbonyl]-L-glutamic acid | 11.7 | 5.1 | 2.29 |

| [[[4-[(2-chloroethyl)-[2-(mesyloxy)ethyl]amino]phenyl]oxy]carbonyl]-L-glutamic acid | 13.9 | 7.3 | 1.90 |

This data demonstrates the feasibility of using exogenous enzymes to efficiently activate prodrugs of phenolic nitrogen mustards at the tumor site.

Exploration of Microenvironment-Activated Prodrugs (e.g., Hypoxia-Sensitive Activation)

The tumor microenvironment possesses unique characteristics that can be exploited for targeted drug delivery, with hypoxia (low oxygen levels) being a prominent feature of many solid tumors. nih.gov Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under hypoxic conditions. This is typically achieved by incorporating a "trigger" moiety, such as a nitroaromatic group, into the prodrug structure. nih.gov

Under normal oxygen levels, the nitro group is reduced by one-electron reductases to a nitro radical anion, which is then rapidly re-oxidized back to the parent nitro group in a futile cycle. However, in the low-oxygen environment of a tumor, the nitro radical anion can undergo further reduction, leading to the formation of hydroxylamine (B1172632) and amine metabolites. This change in the electronic properties of the trigger can initiate a fragmentation cascade, releasing the active cytotoxic drug. nih.gov

While specific research on a hypoxia-activated version of this compound is not widely published, the strategy has been successfully applied to other nitrogen mustards. For instance, prodrugs have been designed where a nitrobenzyl group masks the active drug. Upon reduction of the nitro group in a hypoxic environment, the linker fragments, releasing the nitrogen mustard. This approach offers a high degree of tumor selectivity and has the potential to be adapted for this compound.

Receptor-Mediated Targeting Strategies (e.g., Amino Acid Transporter (LAT1) Utilization)

Cancer cells often exhibit an increased demand for nutrients, leading to the overexpression of certain transporters on their surface. The L-type amino acid transporter 1 (LAT1) is one such transporter that is frequently upregulated in various cancers to facilitate the uptake of essential amino acids. nih.govnih.gov This overexpression can be harnessed for receptor-mediated targeting of anticancer drugs.

While this compound itself is not an amino acid conjugate, this strategy is highly relevant for this class of compounds. Research has shown that nitrogen mustard derivatives can be coupled to amino acids to facilitate their transport via LAT1. For example, the compound D,L-2-amino-7-bis[(2-chloroethyl)amino]-l,2,3,4-tetrahydro-2-naphthoic acid has been identified as a LAT1-utilizing agent. nih.gov This highlights the potential for designing amino acid-based prodrugs of p-hydroxyphenoxy aniline mustard to achieve selective delivery into cancer cells through LAT1.

Design and Evaluation of Novel Carrier Systems for Enhanced Localized Delivery

To further enhance the therapeutic efficacy and reduce the side effects of this compound, various novel carrier systems can be explored for its localized delivery. These carriers can protect the drug from premature degradation, improve its solubility, and facilitate its accumulation at the tumor site.

One such approach involves the use of polymer-drug conjugates. For example, polyphosphazene copolymers have been synthesized to create colon-specific delivery systems for N,N-bis-(2-chloroethyl)aniline derivatives. researchgate.net These conjugates contain an aromatic azo bond that is cleaved by the microflora in the colon, leading to the localized release of the active drug. This strategy could be adapted for this compound to target colon cancer.

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, also hold great promise. mdpi.com These nanocarriers can encapsulate the prodrug, protecting it during circulation and allowing for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides that bind to receptors overexpressed on cancer cells, to achieve active targeting.

Development of Synergistic Approaches with Other Molecular Agents

Combination therapy is a cornerstone of modern cancer treatment, and the efficacy of this compound could potentially be enhanced by combining it with other molecular agents. Synergistic interactions can occur through various mechanisms, such as targeting different signaling pathways, overcoming drug resistance, or enhancing the cytotoxic effects of the primary agent.

Nitrogen mustards like chlorambucil (B1668637), which is structurally related to the active metabolite of the title compound, have been studied in combination with other chemotherapeutic agents. For example, a combination of chlorambucil and mercaptopurine has shown effective anti-cancer effects. nih.gov The rationale behind such combinations is to target multiple cellular processes simultaneously, thereby reducing the likelihood of cancer cells developing resistance.

Furthermore, natural compounds, such as polyphenols like curcumin, have been investigated for their ability to sensitize cancer cells to the effects of chemotherapy. mdpi.commdpi.com Curcumin has been shown to act synergistically with various anticancer drugs by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and drug resistance. mdpi.com Combining this compound with such chemosensitizing agents could potentially lead to a more potent and less toxic treatment regimen.

Future Directions in P Bis 2 Chloroethyl Amino Phenol Butyrate Research

Advanced Mechanistic Elucidation through High-Throughput Omics Technologies

Future investigations into p-(Bis(2-chloroethyl)amino)phenol butyrate (B1204436) will heavily rely on high-throughput omics technologies to dissect its mechanism of action at a systems level. While the DNA alkylating properties of its nitrogen mustard core are established, the comprehensive cellular response remains to be fully mapped. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics will offer an unprecedented view of the molecular perturbations induced by this compound.

Genomics: Will be employed to identify genetic markers that predict sensitivity or resistance to p-(Bis(2-chloroethyl)amino)phenol butyrate. This could involve whole-exome or whole-genome sequencing of cancer cell lines or patient-derived xenografts to pinpoint mutations in DNA repair pathways, such as those involving alkyladenine DNA glycosylase (AAG), that could influence efficacy. mdpi.com

Transcriptomics: RNA-sequencing (RNA-Seq) will be crucial in understanding how the compound alters gene expression. This is particularly relevant given the dual nature of the molecule. Researchers will be able to distinguish gene expression changes resulting from the DNA damage response initiated by the alkylating moiety from those influenced by the butyrate component, which is known to have epigenetic regulatory effects. nih.gov

Proteomics and Metabolomics: These approaches will provide insights into the downstream consequences of the compound's activity. Proteomic analyses can identify changes in protein expression and post-translational modifications, revealing key signaling pathways that are activated or inhibited. Metabolomics will help in understanding the metabolic reprogramming of cancer cells in response to treatment, offering potential biomarkers of drug response.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying mutations in DNA repair genes. | Predictive biomarkers for drug sensitivity or resistance. |

| Transcriptomics | Profiling changes in mRNA and non-coding RNA expression. | Understanding gene regulatory networks affected by the drug. |

| Proteomics | Analyzing global protein expression and post-translational modifications. | Elucidation of affected signaling pathways and cellular machinery. |

| Metabolomics | Characterizing changes in the cellular metabolome. | Revealing metabolic vulnerabilities and biomarkers of response. |

Exploration of Epigenetic Modulation Potentials of the Butyrate Moiety (e.g., Histone Deacetylase Inhibition)

A significant area of future research lies in the epigenetic capabilities of the butyrate portion of the molecule. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDACs play a critical role in chromatin structure and gene expression, and their inhibition can lead to the re-expression of silenced tumor suppressor genes.

The dual-functionality of this compound presents a unique therapeutic strategy. The butyrate moiety could potentially remodel the chromatin landscape, making the DNA more accessible to the alkylating nitrogen mustard component. This synergistic action could enhance the cytotoxicity of the compound in cancer cells.

Future studies will need to:

Confirm HDAC Inhibition: Directly assess the inhibitory activity of this compound on various HDAC isoforms.

Analyze Histone Acetylation: Utilize techniques like Western blotting and mass spectrometry to measure changes in global and specific histone acetylation marks in treated cells. nih.gov

Correlate with Gene Expression: Integrate epigenetic data with transcriptomic data to establish a direct link between butyrate-induced histone modifications and changes in gene expression. nih.gov

Research has shown that butyrate can influence the expression of about 2% of mammalian genes, often through the hyperacetylation of promoters. nih.gov This can lead to cell cycle arrest, differentiation, or apoptosis, all of which are desirable outcomes in cancer therapy. nih.govnih.gov

Integration of Structural Biology and Advanced Computational Chemistry for De Novo Design

The fields of structural biology and computational chemistry offer powerful tools for the rational design of next-generation therapeutics based on the this compound scaffold. By understanding the three-dimensional interactions between the compound and its biological targets, researchers can design new molecules with improved properties.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy could be used to determine the structure of the compound bound to DNA or to key enzymes like HDACs. While obtaining a crystal structure of a covalent DNA adduct can be challenging, it would provide invaluable information on the precise nature of the cross-links formed. acs.org

Computational Chemistry: Molecular docking and molecular dynamics simulations can predict how modifications to the this compound structure would affect its binding affinity and reactivity. nih.gov This in silico approach can screen large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This de novo design process can help in optimizing the drug's pharmacokinetic and pharmacodynamic properties. nih.gov

Development of Multi-Functional Derivatives with Enhanced Efficacy and Specificity

Building upon the insights from structural biology and computational chemistry, future research will focus on creating multi-functional derivatives of this compound. The goal is to develop new chemical entities that not only retain the dual actions of DNA alkylation and HDAC inhibition but also incorporate additional functionalities for enhanced cancer cell targeting and reduced off-target effects.

Strategies for developing such derivatives include:

Conjugation to Targeting Moieties: Linking the compound to molecules that bind to receptors overexpressed on cancer cells, such as peptides or antibodies. This would concentrate the drug at the tumor site.

Modification of the Butyrate Chain: Altering the length or structure of the butyrate ester could fine-tune its HDAC inhibitory activity or improve its metabolic stability.

Introduction of Additional Pharmacophores: Incorporating other anticancer moieties into the molecule to create a single drug that can hit multiple targets simultaneously, potentially overcoming drug resistance mechanisms. nih.gov

The synthesis and evaluation of various esters of p-[bis(2-chloroethyl)amino]phenyl]butyric acid has already shown that modifications to the ester group can influence antitumor activity, indicating that this is a fruitful area for further investigation. nih.gov

Innovations in Complex In Vitro Model Systems for Translational Research

To better predict the clinical potential of this compound and its derivatives, research will need to move beyond traditional two-dimensional cell cultures. The development and use of more sophisticated in vitro models that more accurately mimic the tumor microenvironment are essential for translational research.

These advanced models include:

3D Spheroids and Organoids: These models recapitulate the three-dimensional architecture and cell-cell interactions of tumors, providing a more realistic testing ground for drug efficacy.

Microfluidic "Tumor-on-a-Chip" Systems: These devices can model the dynamic environment of a tumor, including blood flow and nutrient gradients, allowing for more complex studies of drug delivery and response.

Co-culture Systems: Growing cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells, can provide insights into how these interactions influence drug response.

By employing these innovative model systems, researchers can gain a more comprehensive understanding of the biological activity of this compound, facilitating its journey from the laboratory to potential clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-(Bis(2-chloroethyl)amino)phenol butyrate, and what experimental conditions optimize yield?

- Methodology: Synthesis typically involves coupling p-(Bis(2-chloroethyl)amino)phenol with butyric acid derivatives. Acidic or basic conditions (e.g., HCl or NaOH catalysis) are critical for esterification efficiency . Reducing agents like lithium aluminum hydride (LiAlH4) may stabilize intermediates under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate purity.

Q. How can researchers validate the structural integrity of This compound post-synthesis?

- Methodology: Use gas chromatography/mass spectrometry (GC/MS) to confirm molecular weight and fragmentation patterns (e.g., butyrate ester peaks at m/z 192–206) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies chloroethyl and phenolic proton environments. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology: Hydrolysis of the ester bond is a primary degradation pathway. Accelerated stability studies under varying pH (3–9) and temperature (4–40°C) reveal optimal storage in anhydrous, dark conditions at -20°C. LC-MS quantifies degradation products like free p-(Bis(2-chloroethyl)amino)phenol .

Advanced Research Questions

Q. What mechanisms underlie the alkylating activity of This compound in biological systems?

- Methodology: The bis(2-chloroethyl)amino group facilitates DNA crosslinking via formation of aziridinium intermediates. In vitro studies using plasmid DNA (pBR322) and gel electrophoresis quantify strand breaks. Competitive assays with glutathione (GSH) assess thiol-mediated detoxification pathways .

Q. How do metabolic studies reconcile the compound’s antitumor potential with its carcinogenic risks?

- Methodology: In vivo metabolite profiling (e.g., rodent models) identifies toxic intermediates like 4-[bis(2-chloroethyl)amino]phenol. Contrast therapeutic efficacy (via tumor xenograft assays) against genotoxicity (Ames test, micronucleus assay) to establish dose thresholds .

Q. What analytical challenges arise in detecting trace metabolites of this compound in environmental samples?

- Methodology: Solid-phase extraction (SPE) coupled with ultra-high-performance LC-MS/MS improves sensitivity for metabolites (LOQ < 0.1 ppb). Matrix effects from phenolic contaminants require isotopic dilution (e.g., deuterated internal standards) .

Q. How can computational modeling predict the reactivity of This compound with biomacromolecules?

- Methodology: Density functional theory (DFT) calculates transition states for aziridinium formation. Molecular docking (AutoDock Vina) simulates binding to DNA minor grooves or cysteine residues in proteins. Validate predictions with mutagenicity assays (e.g., Comet assay) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxic IC50 values across cell lines?

- Methodology: Variability often stems from differential expression of DNA repair enzymes (e.g., O<sup>6</sup>-alkylguanine-DNA alkyltransferase). Standardize assays using isogenic cell pairs (wild-type vs. repair-deficient) and normalize data to intracellular glutathione levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.